molecular formula C22H25BN2O3 B13931607 2-[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1002334-14-6

2-[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13931607
CAS No.: 1002334-14-6
M. Wt: 376.3 g/mol
InChI Key: SULNNJKULDHAPD-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group, a phenyl group, and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of a nitro group results in an amine.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications. Its boronic ester group, in particular, makes it a valuable intermediate in cross-coupling reactions and other synthetic processes .

Properties

CAS No.

1002334-14-6

Molecular Formula

C22H25BN2O3

Molecular Weight

376.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C22H25BN2O3/c1-21(2)22(3,4)28-23(27-21)19-15-25(17-11-13-18(26-5)14-12-17)24-20(19)16-9-7-6-8-10-16/h6-15H,1-5H3

InChI Key

SULNNJKULDHAPD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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